Cas no 1554828-69-1 (3-(4-bromo-2-chlorophenyl)-1H-pyrazole)

3-(4-bromo-2-chlorophenyl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 3-(4-bromo-2-chlorophenyl)-1H-pyrazole
- 1H-Pyrazole, 3-(4-bromo-2-chlorophenyl)-
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- Inchi: 1S/C9H6BrClN2/c10-6-1-2-7(8(11)5-6)9-3-4-12-13-9/h1-5H,(H,12,13)
- InChI Key: MXKFPDQKKOGZTO-UHFFFAOYSA-N
- SMILES: N1C=CC(C2=CC=C(Br)C=C2Cl)=N1
3-(4-bromo-2-chlorophenyl)-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-155725-1.0g |
3-(4-bromo-2-chlorophenyl)-1H-pyrazole |
1554828-69-1 | 95% | 1g |
$785.0 | 2023-06-05 | |
Enamine | EN300-155725-0.25g |
3-(4-bromo-2-chlorophenyl)-1H-pyrazole |
1554828-69-1 | 95% | 0.25g |
$389.0 | 2023-06-05 | |
TRC | B594370-10mg |
3-(4-Bromo-2-chlorophenyl)-1H-pyrazole |
1554828-69-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
TRC | B594370-50mg |
3-(4-Bromo-2-chlorophenyl)-1H-pyrazole |
1554828-69-1 | 50mg |
$ 210.00 | 2022-06-07 | ||
TRC | B594370-100mg |
3-(4-Bromo-2-chlorophenyl)-1H-pyrazole |
1554828-69-1 | 100mg |
$ 295.00 | 2022-06-07 | ||
Enamine | EN300-155725-5.0g |
3-(4-bromo-2-chlorophenyl)-1H-pyrazole |
1554828-69-1 | 95% | 5g |
$2277.0 | 2023-06-05 | |
Enamine | EN300-3227278-250mg |
3-(4-bromo-2-chlorophenyl)-1H-pyrazole |
1554828-69-1 | 95.0% | 250mg |
$389.0 | 2023-09-25 | |
1PlusChem | 1P01AGAN-1g |
3-(4-bromo-2-chlorophenyl)-1H-pyrazole |
1554828-69-1 | 95% | 1g |
$908.00 | 2025-03-19 | |
Enamine | EN300-3227278-5000mg |
3-(4-bromo-2-chlorophenyl)-1H-pyrazole |
1554828-69-1 | 95.0% | 5000mg |
$2277.0 | 2023-09-25 | |
Aaron | AR01AGIZ-100mg |
3-(4-bromo-2-chlorophenyl)-1H-pyrazole |
1554828-69-1 | 95% | 100mg |
$399.00 | 2025-02-09 |
3-(4-bromo-2-chlorophenyl)-1H-pyrazole Related Literature
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
Additional information on 3-(4-bromo-2-chlorophenyl)-1H-pyrazole
3-(4-Bromo-2-Chlorophenyl)-1H-Pyrazole: A Comprehensive Overview
The compound 3-(4-bromo-2-chlorophenyl)-1H-pyrazole, also referred to by its CAS number 1554828-69-1, is a heterocyclic aromatic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrazoles, which are five-membered rings consisting of two adjacent nitrogen atoms and three carbon atoms. The presence of substituents such as bromine and chlorine on the phenyl ring introduces unique electronic and steric properties, making this compound a valuable building block in organic synthesis.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The 3-(4-bromo-2-chlorophenyl)-1H-pyrazole structure has been shown to exhibit promising activity in preclinical models, suggesting its potential role in therapeutic applications. Researchers have explored its ability to modulate key signaling pathways involved in cancer, inflammation, and neurodegenerative diseases.
The synthesis of 3-(4-bromo-2-chlorophenyl)-1H-pyrazole typically involves multi-step reactions, including nucleophilic aromatic substitution and cyclization processes. These methods have been optimized to achieve high yields and purity, ensuring the compound's suitability for advanced chemical studies. The use of microwave-assisted synthesis has also been reported, offering a greener and more efficient alternative to traditional methods.
In terms of structural characterization, modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm the identity and purity of the compound. These tools provide critical insights into the molecular structure and stability of 3-(4-bromo-2-chlorophenyl)-1H-pyrazole, enabling researchers to design more effective synthetic strategies.
The electronic properties of this compound are influenced by the electron-withdrawing groups on the phenyl ring. Bromine and chlorine substituents enhance the electrophilicity of the ring, making it more reactive towards nucleophilic attacks. This characteristic is exploited in various cross-coupling reactions, such as Suzuki-Miyaura couplings, which are widely used in organic synthesis.
Recent advancements in computational chemistry have allowed for detailed modeling of the electronic structure of 3-(4-bromo-2-chlorophenyl)-1H-pyrazole. These studies reveal that the compound exhibits a conjugated π-system with significant aromaticity, contributing to its stability and reactivity. Quantum mechanical calculations have further elucidated the molecular orbitals responsible for its electronic behavior.
In medicinal chemistry, pyrazoles are known for their ability to act as hydrogen bond donors or acceptors, which is crucial for drug-target interactions. The presence of bromine and chlorine substituents in 3-(4-bromo-2-chlorophenyl)-1H-pyrazole enhances its pharmacokinetic properties, making it a promising candidate for drug development.
The application of machine learning algorithms has revolutionized the screening process for bioactive compounds like 3-(4-bromo-2-chlorophenyl)-1H-pyrazole. These algorithms enable researchers to predict biological activity based on structural features, significantly reducing the time and cost associated with experimental testing.
In conclusion, 3-(4-bromo-2-chlorophenyl)-1H-pyrazole stands out as a versatile compound with immense potential in organic synthesis and drug discovery. Its unique structural features and reactivity make it an invaluable tool for chemists and pharmacologists alike. As research continues to uncover new applications for this compound, its role in advancing scientific knowledge will undoubtedly grow.
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